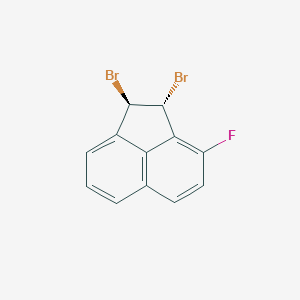
(1R,2R)-1,2-dibromo-3-fluoro-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-dibromo-3-fluoro-1,2-dihydroacenaphthylene is a chiral organic compound with significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry, which includes two bromine atoms and one fluorine atom attached to a dihydroacenaphthylene framework. The compound’s chirality and functional groups make it a valuable subject for various chemical reactions and applications.
Preparation Methods
The synthesis of (1R,2R)-1,2-dibromo-3-fluoro-1,2-dihydroacenaphthylene typically involves multi-step organic reactions. One common synthetic route includes the bromination of acenaphthylene followed by fluorination. The reaction conditions often require the use of bromine (Br2) and a fluorinating agent such as Selectfluor. The stereochemistry of the product is controlled by the reaction conditions and the choice of catalysts.
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
(1R,2R)-1,2-dibromo-3-fluoro-1,2-dihydroacenaphthylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). Common reagents for these reactions include sodium hydroxide (NaOH) and ammonia (NH3).
Reduction Reactions: The compound can be reduced to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation Reactions: The fluorine atom can be oxidized under specific conditions, although this is less common due to the stability of the C-F bond.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized acenaphthylene derivatives.
Scientific Research Applications
(1R,2R)-1,2-dibromo-3-fluoro-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique stereochemistry makes it a valuable intermediate in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of chiral drugs.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-dibromo-3-fluoro-1,2-dihydroacenaphthylene is primarily related to its ability to participate in various chemical reactions. The compound’s bromine and fluorine atoms can interact with different molecular targets, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
(1R,2R)-1,2-dibromo-3-fluoro-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
(1R,2R)-1,2-dibromo-1,2-dihydroacenaphthylene: Lacks the fluorine atom, which affects its reactivity and applications.
(1R,2R)-1,2-dibromo-3-chloro-1,2-dihydroacenaphthylene: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
(1R,2R)-1,2-dibromo-3-methyl-1,2-dihydroacenaphthylene: The presence of a methyl group instead of fluorine changes its steric and electronic properties.
Properties
CAS No. |
62002-75-9 |
|---|---|
Molecular Formula |
C12H7Br2F |
Molecular Weight |
329.99 g/mol |
IUPAC Name |
(1R,2R)-1,2-dibromo-3-fluoro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H7Br2F/c13-11-7-3-1-2-6-4-5-8(15)10(9(6)7)12(11)14/h1-5,11-12H/t11-,12-/m1/s1 |
InChI Key |
GOWJRRWPDXZOEB-VXGBXAGGSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)[C@H]([C@@H](C3=C(C=C2)F)Br)Br |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C3=C(C=C2)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















